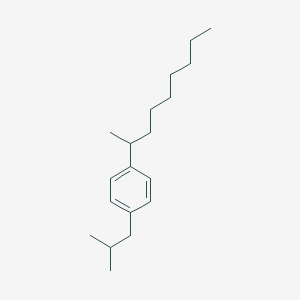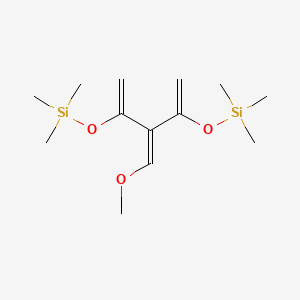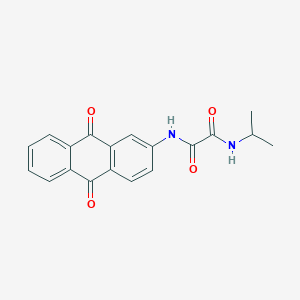
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a nonan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but common mechanisms include:
Membrane Interaction: The compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.
Protein Binding: It can bind to specific proteins, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
1-(2-Methylpropyl)-4-(nonan-2-YL)benzene can be compared with other alkyl-substituted benzenes:
1-(2-Methylpropyl)-4-(octan-2-YL)benzene: Similar structure but with an octan-2-yl group instead of a nonan-2-yl group. This compound may have slightly different physical and chemical properties.
1-(2-Methylpropyl)-4-(decan-2-YL)benzene: Contains a decan-2-yl group, leading to differences in hydrophobicity and reactivity.
1-(2-Methylpropyl)-4-(hexan-2-YL)benzene: With a hexan-2-yl group, this compound may exhibit different solubility and interaction profiles.
Propriétés
Numéro CAS |
93673-08-6 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4-nonan-2-ylbenzene |
InChI |
InChI=1S/C19H32/c1-5-6-7-8-9-10-17(4)19-13-11-18(12-14-19)15-16(2)3/h11-14,16-17H,5-10,15H2,1-4H3 |
Clé InChI |
BFRJPRYJQIJMTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)C1=CC=C(C=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)




![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)



